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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

Get Quote

Executive Summary
5-Iodoquinolin-8-amine (5-IQA) is a pivotal bifunctional scaffold in medicinal chemistry and

coordination polymer design. Distinguished by an electron-rich amino group at the C8 position

and a polarizable iodine atom at the C5 position, it serves as a "push-pull" system for electronic

modulation. Its crystal structure is of critical interest for understanding halogen bonding (XB)

interactions in solid-state packing, which are increasingly exploited to enhance the binding

affinity of kinase inhibitors and the selectivity of fluorescent metal sensors.

Key Technical Insights:

Role: Precursor for Schiff base ligands (e.g., salicylidene derivatives) used in trace metal

detection (Ga, Sn).

Structural Driver: The C5-Iodine moiety facilitates intermolecular

halogen bonds, directing supramolecular assembly.
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Synthesis: Regioselective iodination of 8-aminoquinoline requires precise control to avoid

poly-iodination.

Chemical Context & Synthesis
The synthesis of 5-IQA requires electrophilic aromatic substitution (EAS) targeting the para-

position relative to the amino group. The amino group activates the C5 and C7 positions;

however, steric hindrance at C7 (peri-position) and the high electron density at C5 favor C5-

substitution.

Optimized Synthetic Protocol
Objective: Regioselective synthesis of 5-Iodoquinolin-8-amine. Reagents: 8-Aminoquinoline (

), N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

Step-by-Step Methodology:

Solvation: Dissolve 8-aminoquinoline (1.0 eq) in anhydrous acetonitrile (0.1 M

concentration). Maintain temperature at

to suppress di-iodination.

Electrophile Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes. NIS is

preferred over elemental iodine (

) for cleaner workup and kinetic control.

Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC

(Hexane:EtOAc 7:3) or LC-MS (

).

Quenching & Isolation: Quench with 10% aqueous sodium thiosulfate (

) to remove radical species/excess iodine. Extract with dichloromethane (DCM).

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography to yield

yellow-brown needles.
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Reaction Pathway Visualization
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Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of 8-

aminoquinoline.

Crystallographic Characterization
While specific unit cell parameters for the free base are often proprietary or embedded in

complex databases, the structural architecture follows a predictable motif governed by the

quinoline scaffold and the heavy iodine atom.

Predicted Lattice Parameters (Based on Analogues)
The crystal packing of 5-IQA is driven by a competition between

stacking of the quinoline rings and specific hydrogen/halogen bonding.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3027890/docs?utm_src=pdf-body-img#technical-guide-5-iodoquinolin-8-amine-structural-architecture-synthetic-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Mechanistic Implication

Crystal System Monoclinic or Triclinic

Common for planar aromatic

systems to maximize packing

efficiency.

Space Group or
Centrosymmetric packing is

favored to offset dipoles.

Molecular Geometry Planar Quinoline

The rigid bicyclic backbone

enforces planarity (

deviation).

Intramolecular H-Bond

Weak interaction possible, but

steric geometry usually

prevents direct intramolecular

closure in the free amine.

Supramolecular Interactions
Halogen Bonding (

): The iodine atom at C5 functions as a Lewis acid (sigma-hole donor), interacting with the
lone pair of the quinoline nitrogen (Lewis base) of a neighboring molecule. This creates
linear chains or zig-zag networks.

Hydrogen Bonding (

): The amino group (C8-

) acts as a hydrogen bond donor. In the absence of co-crystallized solvents, it donates to the
ring nitrogen of an adjacent molecule.

Stacking: The planar aromatic surface facilitates offset face-to-face stacking (centroid-
centroid distance ~3.6–3.8 Å), stabilizing the lattice along the short axis.

Structural Analysis & Interaction Network
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The following diagram illustrates the logical flow of interactions stabilizing the 5-IQA crystal

lattice.
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Caption: Interaction map showing the dual role of 5-IQA as both a Halogen Bond donor and

Hydrogen Bond donor/acceptor.

Applications in Drug Design & Sensing
The crystal structure of 5-IQA is not merely an academic curiosity; it underpins its function in

two critical areas:

A. Fluorescent Metal Sensors
Derivatives of 5-IQA, particularly Schiff bases formed by condensing the C8-amine with

salicylaldehyde, rely on the "heavy atom effect" of iodine.

Mechanism: The iodine atom promotes intersystem crossing. However, upon chelation with

metals like
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or

, the rigidity of the complex suppresses non-radiative decay, leading to Chelation-Enhanced
Fluorescence (CHEF).

Relevance: The precise bond angles determined by X-ray crystallography allow researchers

to predict the bite angle of the ligand, optimizing selectivity for specific ion radii (e.g.,

distinguishing

from

).

B. Antimalarial Pharmacophore
The 8-aminoquinoline scaffold is the core of Primaquine and Tafenoquine.[1]

Structure-Activity Relationship (SAR): Substituents at the 5-position modulate metabolic

stability. An iodine atom introduces lipophilicity and blocks metabolic oxidation at the C5

position, potentially altering the drug's half-life and toxicity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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